lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a lithium ion, a benzyl group, and a triazole ring with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce dihydrotriazoles. Substitution reactions can result in a variety of benzyl-substituted triazole derivatives .
Scientific Research Applications
Chemistry: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal agent. Triazole-based drugs are commonly used to treat fungal infections, and this compound may offer similar benefits .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. It can protect metal surfaces from corrosion by forming a protective layer, thereby extending the lifespan of metal components .
Mechanism of Action
The mechanism of action of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of essential biomolecules. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: This compound lacks the lithium ion but shares the triazole and benzyl groups.
1-Benzyl-1H-1,2,3-triazole: This compound has a similar structure but with a different triazole ring.
Lithium 1H-1,2,4-triazole-3-carboxylate: This compound lacks the benzyl group but contains the lithium ion and triazole ring
Uniqueness: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the lithium ion and the benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The lithium ion enhances the compound’s solubility and stability, while the benzyl group contributes to its biological activity .
Properties
CAS No. |
2622900-21-2 |
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Molecular Formula |
C10H8LiN3O2 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
lithium;1-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
InChI Key |
CZYVIKOHNKSFMI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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